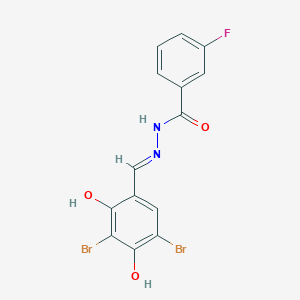![molecular formula C17H19N3O5 B6078561 BENZYL 2-[5-MORPHOLINO-2,4-DIOXO-3,4-DIHYDRO-1(2H)-PYRIMIDINYL]ACETATE](/img/structure/B6078561.png)
BENZYL 2-[5-MORPHOLINO-2,4-DIOXO-3,4-DIHYDRO-1(2H)-PYRIMIDINYL]ACETATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BENZYL 2-[5-MORPHOLINO-2,4-DIOXO-3,4-DIHYDRO-1(2H)-PYRIMIDINYL]ACETATE is a complex organic compound with a unique structure that combines a benzyl group, a morpholino group, and a pyrimidinyl acetate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of BENZYL 2-[5-MORPHOLINO-2,4-DIOXO-3,4-DIHYDRO-1(2H)-PYRIMIDINYL]ACETATE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrimidinyl core: This can be achieved through the condensation of urea with an appropriate β-dicarbonyl compound under acidic conditions.
Introduction of the morpholino group: This step involves the nucleophilic substitution of a halogenated pyrimidine derivative with morpholine.
Acetylation: The resulting intermediate is then acetylated using acetic anhydride.
Benzylation: Finally, the compound is benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
BENZYL 2-[5-MORPHOLINO-2,4-DIOXO-3,4-DIHYDRO-1(2H)-PYRIMIDINYL]ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl and morpholino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives of the benzyl and morpholino groups.
Reduction: Reduced forms of the pyrimidinyl core.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
BENZYL 2-[5-MORPHOLINO-2,4-DIOXO-3,4-DIHYDRO-1(2H)-PYRIMIDINYL]ACETATE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biology: The compound is used in biochemical assays to study enzyme interactions and cellular pathways.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of BENZYL 2-[5-MORPHOLINO-2,4-DIOXO-3,4-DIHYDRO-1(2H)-PYRIMIDINYL]ACETATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
BENZYL 2-[5-MORPHOLINO-2,4-DIOXO-3,4-DIHYDRO-1(2H)-PYRIMIDINYL]ACETATE: is similar to other pyrimidinyl derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its morpholino group enhances its solubility and bioavailability, while the benzyl group contributes to its binding affinity to certain molecular targets.
Propiedades
IUPAC Name |
benzyl 2-(5-morpholin-4-yl-2,4-dioxopyrimidin-1-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O5/c21-15(25-12-13-4-2-1-3-5-13)11-20-10-14(16(22)18-17(20)23)19-6-8-24-9-7-19/h1-5,10H,6-9,11-12H2,(H,18,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDRBBDQSZXUJFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CN(C(=O)NC2=O)CC(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[1-(2-fluorobenzyl)-3-piperidinyl]-N,2,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B6078486.png)

![7-(2-fluorophenyl)-N-(4-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B6078502.png)
![5-nitro-N-[(Z)-(3-nitrophenyl)methylideneamino]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B6078503.png)
![1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(4-bromo-2-chlorophenoxy)ethanone](/img/structure/B6078504.png)
![N-{1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]ethyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6078509.png)
![N-{2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B6078516.png)
![2-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}carbonyl)pyrazine](/img/structure/B6078522.png)
![7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-5-(4-iodophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B6078524.png)
![methyl 2-[({2-[(4-tert-butylphenyl)sulfonyl]hydrazino}carbonothioyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B6078538.png)
![2-chloro-N-({1-[(dimethylamino)sulfonyl]-3-piperidinyl}methyl)benzamide](/img/structure/B6078542.png)
![(4-chloro-2-methylphenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone](/img/structure/B6078556.png)
![3-Benzylsulfanyl-5,8-dimethyl-[1,2,4]triazino[5,6-b]indole](/img/structure/B6078559.png)
![3-[(4Z)-4-[(2-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-3-methyl-5-oxopyrazol-1-yl]benzoic acid](/img/structure/B6078571.png)
